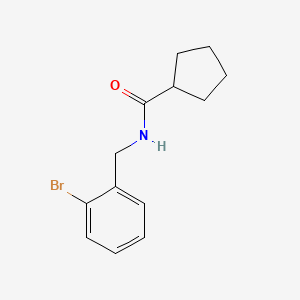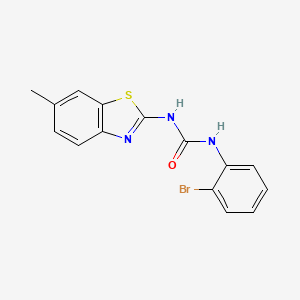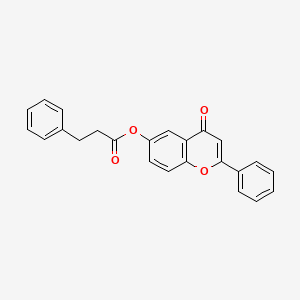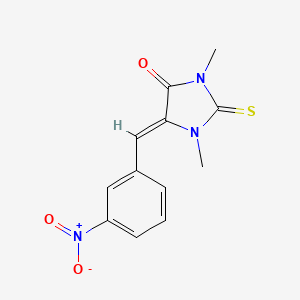![molecular formula C17H18FNO2S B4580211 1-[(4-fluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B4580211.png)
1-[(4-fluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-[(4-Fluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine involves multiple steps, including electrophilic fluorination, palladium-catalyzed reactions, and cyclodehydration techniques. For example, Eskola et al. (2002) describe the synthesis of a related compound through electrophilic fluorination, highlighting the complexity and specificity of such synthetic routes (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds shows varied conformations and hydrogen bonding patterns. Sagar et al. (2017) provide insights into the molecular conformations and hydrogen bonding in structurally related compounds, which can be crucial for understanding the behavior and reactivity of 1-[(4-Fluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine (Sagar et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving sulfone groups often lead to diverse and structurally complex products. Zhao et al. (2012) discuss the multifunctionality of the (2-pyridyl)sulfonyl group in preparing structurally diverse fluorinated products, highlighting the chemical versatility of sulfone-containing compounds (Zhao et al., 2012).
Physical Properties Analysis
The physical properties of sulfone-containing compounds, such as solubility, glass transition temperatures, and thermal stability, are significant for their practical applications. Liu et al. (2013) detail the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which offer insights into the physical properties analysis of similar compounds (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties of 1-[(4-Fluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine, including reactivity and stability, can be inferred from studies on similar structures. The work by Paventi et al. (1996) on the spectroscopic and magnetic resonance elucidation of a related polymer structure provides valuable information on the chemical properties and behavior of sulfone-containing polymers (Paventi et al., 1996).
Wissenschaftliche Forschungsanwendungen
Polymer Science and Materials Engineering
- Novel fluorinated polyamides containing pyridine and sulfone moieties were synthesized for potential use in high-performance materials. These polymers exhibit high glass transition temperatures, excellent thermal stability, and favorable mechanical properties, making them suitable for applications requiring materials with low dielectric constants and high transparency (Xiao-Ling Liu et al., 2013) Consensus Paper Details.
Organic Electronics and Photoluminescence
- A study on green-emitting iridium(III) complexes with sulfanyl- or sulfone-functionalized cyclometallating ligands highlights the potential of these materials in organic light-emitting diodes (OLEDs). The sulfone derivatives in particular showed high photoluminescence quantum yields, demonstrating their value in developing efficient green light-emitting materials (E. Constable et al., 2014) Consensus Paper Details.
Medicinal Chemistry
- The development of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists showcases the application of these compounds in drug discovery. These agonists were optimized for selectivity and pharmacokinetic properties, demonstrating potential for treating autoimmune diseases through the modulation of IL-17 production (J. Duan et al., 2019) Consensus Paper Details.
Synthetic Chemistry
- Research into the synthesis of 2,5-disubstituted pyrroles and pyrrolidines via intramolecular cyclization of amino keto sulfones emphasizes the versatility of sulfone-containing compounds in facilitating the construction of complex heterocyclic structures. This methodology offers a straightforward approach to generating a variety of five-membered heterocyclic compounds (S. Benetti et al., 2002) Consensus Paper Details.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-13-4-2-5-14(12-13)17-6-3-11-19(17)22(20,21)16-9-7-15(18)8-10-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFGSCXDLBTTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(RS)-1-(4-Fluoro-benzenesulfonyl)-2-m-tolyl-pyrrolidine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580134.png)
![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)

![2-[2-bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4580143.png)
![ethyl N-[2-(ethylthio)benzoyl]glycinate](/img/structure/B4580153.png)
![4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4580167.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580178.png)
![4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4580187.png)
![ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B4580194.png)


![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4580231.png)